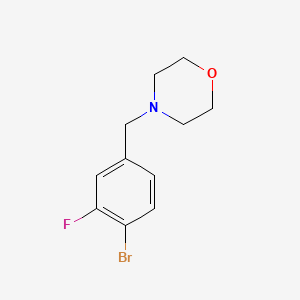

4-(4-Bromo-3-fluorobenzyl)morpholine

描述

Structural Isomerism

The compound exhibits structural isomerism due to variable positions of substituents on the benzyl group. For example:

- Positional Isomers :

- Functional Group Isomers :

| Isomer Type | Example | CAS Number |

|---|---|---|

| Positional | 4-(3-Bromo-4-fluorobenzyl)morpholine | 281652-25-3 |

| Functional Group | 4-(4-Bromo-3-fluorophenyl)morpholine | 279261-83-5 |

Stereochemical Analysis

The compound lacks stereoisomerism due to:

- Morpholine Symmetry : The nitrogen in the morpholine ring is part of a symmetric chair conformation, eliminating axial chirality.

- Benzyl Substitution Pattern : The 4-bromo-3-fluorobenzyl group has no chiral centers, as the substituents are on adjacent carbon atoms, preventing tetrahedral stereogenicity.

However, derivatives with additional substituents (e.g., hydroxyl or methyl groups) could introduce stereogenic centers.

属性

IUPAC Name |

4-[(4-bromo-3-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLRZCPFGFYXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme

$$

\text{3-Fluoro-4-bromobenzyl bromide} + \text{Morpholine} \xrightarrow[\text{Inert atmosphere}]{\text{K}2\text{CO}3, \text{CH}_3\text{CN}, 25^\circ C, 17h} \text{4-(4-Bromo-3-fluorobenzyl)morpholine}

$$

Experimental Details

-

- 3-Fluoro-4-bromobenzyl bromide (1 g, 3.73 mmol)

- Morpholine (0.358 g, 4.11 mmol)

- Potassium carbonate (0.516 g, 3.73 mmol)

- Solvent: Acetonitrile (10 mL)

-

- Stirred at room temperature (25 °C)

- Reaction time: 17 hours

- Inert atmosphere to prevent side reactions

-

- Reaction mixture filtered to remove inorganic salts

- Filtrate evaporated to dryness

- Residue purified by silica gel chromatography using a gradient of ethyl acetate/hexanes (0–17%)

-

- Yield: 86% (930 mg, 3.22 mmol)

- Product obtained as a yellow oil

-

- LCMS: [M+H]^+ = 274.1, 276.1 (consistent with bromine isotopes)

This method is referenced in patent WO2017/98440 and is considered a robust and reproducible approach for the synthesis of this compound.

Alternative Synthetic Approaches

While the direct substitution method is predominant, other synthetic strategies involving related intermediates or microwave-assisted techniques have been explored for morpholine derivatives, which can be adapted for this compound.

Data Table Summarizing Preparation Method

| Parameter | Description |

|---|---|

| Starting Material | 3-Fluoro-4-bromobenzyl bromide |

| Nucleophile | Morpholine |

| Base | Potassium carbonate |

| Solvent | Acetonitrile |

| Temperature | 25 °C |

| Reaction Time | 17 hours |

| Atmosphere | Inert (e.g., nitrogen or argon) |

| Workup | Filtration, evaporation, silica gel chromatography |

| Purification Solvent | Ethyl acetate/hexanes gradient (0–17%) |

| Yield | 86% |

| Product Form | Yellow oil |

| Analytical Confirmation | LCMS [M+H]^+ = 274.1, 276.1 |

Research Findings and Analysis

- The use of potassium carbonate as a base effectively scavenges the hydrobromic acid generated during the substitution, driving the reaction to completion.

- Acetonitrile is an excellent solvent choice due to its polarity and ability to dissolve both organic and inorganic reagents.

- The mild temperature (room temperature) avoids side reactions such as elimination or over-alkylation.

- The reaction duration (17 hours) ensures full conversion while maintaining product integrity.

- Chromatographic purification yields a high-purity product suitable for further applications.

These parameters collectively optimize the reaction efficiency and product quality.

Notes on Related Compounds and Synthetic Variations

- A structurally related compound, 4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone, involves additional synthetic steps starting from 4-bromo-3-fluorobenzaldehyde and morpholine with subsequent functionalization, highlighting the versatility of morpholine substitution chemistry.

- Variations in the halogen substituents or the amine moiety can influence reaction conditions and yields, but the core nucleophilic substitution mechanism remains consistent.

化学反应分析

Types of Reactions

4-(4-Bromo-3-fluorobenzyl)morpholine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to remove the bromine or fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(4-azido-3-fluorobenzyl)morpholine, while oxidation with hydrogen peroxide would produce this compound sulfoxide .

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Research indicates that 4-(4-Bromo-3-fluorobenzyl)morpholine exhibits potential anticancer properties. A study focused on its derivatives showed significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition:

The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting kynurenine-3-hydroxylase, an enzyme linked to neurodegenerative diseases. This inhibition can potentially alter metabolic processes related to tryptophan metabolism, which is crucial in various neurological conditions .

Antimicrobial Properties

Broad-Spectrum Activity:

Derivatives of this compound have demonstrated antimicrobial activity against several pathogens, including multidrug-resistant strains of Staphylococcus aureus. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial properties, suggesting its potential use in treating resistant bacterial infections .

Synthesis and Industrial Applications

Synthetic Intermediate:

In organic synthesis, this compound serves as a valuable intermediate for producing more complex organic compounds. Its unique structure allows for further functionalization, making it useful in developing pharmaceuticals and agrochemicals .

Material Science:

The compound's unique properties make it suitable for applications in materials science. It can be incorporated into polymer matrices to enhance mechanical properties or modify surface characteristics for specific industrial applications .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against several tumor cell lines. The results indicated a dose-dependent response with IC50 values suggesting significant cytotoxicity at lower concentrations compared to traditional chemotherapeutics.

Case Study 2: Antimicrobial Resistance

Research conducted on the antimicrobial properties of this compound highlighted its effectiveness against resistant bacterial strains. The study utilized various methods to assess the antimicrobial activity and concluded that modifications to the morpholine structure could enhance efficacy against specific pathogens.

作用机制

The mechanism of action of 4-(4-Bromo-3-fluorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The morpholine ring provides additional stability and solubility, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes critical physicochemical and functional differences between 4-(4-Bromo-3-fluorobenzyl)morpholine and its analogs:

Key Insights:

Substituent Position Effects :

- The position of bromine and fluorine significantly impacts biological activity and physicochemical properties. For example, this compound’s substituents enhance its role in protein-binding applications compared to its 2-bromo-4-fluoro isomer .

- The nitro derivative (4-(4-Nitrobenzyl)morpholine) exhibits anticancer activity due to the electron-deficient nitro group, which facilitates interactions with cellular targets .

Synthetic Routes :

- This compound is synthesized via reductive amination using 4-bromo-3-fluorobenzaldehyde and morpholine derivatives, as demonstrated in the synthesis of golcadomide intermediates .

- In contrast, 4-(4-Fluorobenzyl)morpholine derivatives are resolved using chiral auxiliaries for enantioselective drug development .

Biological Relevance :

- Fluorine substitution improves metabolic stability and bioavailability, as seen in mosapride intermediates .

- Bromine enhances electrophilic reactivity, making brominated morpholines valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Safety and Handling :

- Bromo-fluoro analogs require strict storage conditions (e.g., 0–6°C) due to sensitivity to light and moisture .

Research Findings and Implications

- Anticancer Potential: Nitro-substituted morpholines show promise in oncology, with crystallographic data confirming planar molecular geometries ideal for intercalation .

- Drug Development : The 4-fluorobenzyl moiety in 4-(4-Fluorobenzyl)morpholine is critical for binding serotonin receptors in mosapride, highlighting the role of fluorine in CNS-targeted drugs .

- Structural Corrections : Misassigned substituent positions (e.g., 4,5-dibromo vs. 2,4-dibromo in imidazole derivatives) underscore the necessity of precise structural validation in bioactive compounds .

生物活性

4-(4-Bromo-3-fluorobenzyl)morpholine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, identified by its CAS number 897016-96-5, exhibits a range of biological effects that have been explored through various studies. This article will delve into its biological activity, including its anticancer and antimicrobial properties, as well as its mechanism of action and structure-activity relationship (SAR).

Structure and Composition

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrFNO |

| Molecular Weight | 272.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound contains a morpholine ring, which is a six-membered ring containing one nitrogen atom, along with a bromo and fluoro substituent on the benzyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism behind this activity is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on A549 cells, the compound demonstrated an IC50 value of approximately 15 µM, indicating significant potency compared to control treatments. The study revealed that modifications to the phenyl ring could enhance cytotoxicity while maintaining selectivity towards cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Derivatives of this compound showed effectiveness against multidrug-resistant strains of Staphylococcus aureus.

Research Findings Summary

The following table summarizes key findings from various studies on antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 3.91 µg/mL |

| Escherichia coli | 7.81 µg/mL |

| Candida albicans | 500 µg/mL |

These results indicate that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development in treating resistant infections.

The mechanism of action for this compound involves its interaction with various biological macromolecules. The bromine and fluorine substituents can enhance binding affinity to target enzymes or receptors, leading to inhibition of their activity.

Enzyme Inhibition

One notable target is kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism. Inhibition of this enzyme has implications for neurodegenerative diseases and cancer treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring significantly influence biological activity. For example:

- Bromine Substitution : Enhances potency against cancer cell lines.

- Fluorine Substitution : Improves solubility and bioavailability.

These findings suggest that careful modification of substituents can lead to compounds with improved therapeutic profiles.

常见问题

Basic: What are the standard synthetic routes for 4-(4-Bromo-3-fluorobenzyl)morpholine, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 4-bromo-3-fluorobenzyl bromide and morpholine. Key steps include:

- Reagents: Morpholine, 4-bromo-3-fluorobenzyl bromide, a polar aprotic solvent (e.g., DMF or acetonitrile), and a base (e.g., K₂CO₃ or NaH).

- Conditions: Reaction at 60–80°C for 12–24 hours under inert atmosphere.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Optimization Strategies: - Use excess morpholine (1.2–1.5 equivalents) to drive the reaction to completion.

- Monitor reaction progress via TLC or HPLC to minimize by-products like unreacted benzyl bromide or dialkylated impurities.

- Adjust solvent polarity to improve solubility of intermediates; DMF enhances reaction rates but may require careful removal during workup .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- ¹H NMR: Peaks at δ 3.6–3.8 ppm (morpholine ring protons) and δ 7.2–7.5 ppm (aromatic protons from the benzyl group).

- ¹³C NMR: Signals near 50–60 ppm (morpholine carbons) and 120–140 ppm (aromatic carbons).

- 19F NMR: A singlet near δ -110 ppm confirms the presence of the fluorine atom.

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 274.13 (M+H⁺) validates the molecular formula C₁₁H₁₃BrFNO.

- HPLC: Purity assessment using reverse-phase C18 columns (e.g., 95% acetonitrile/water gradient) .

Advanced: How does the substitution pattern (bromo and fluoro positions) on the benzyl group influence the compound's reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

The 3-fluoro-4-bromo substitution pattern creates steric and electronic effects:

- Steric Effects: The meta-fluorine reduces steric hindrance compared to ortho-substituted analogs, facilitating palladium catalyst access to the bromine site.

- Electronic Effects: Fluorine’s electron-withdrawing nature activates the aryl bromide for oxidative addition to Pd(0).

Experimental Design: - Compare coupling rates with phenylboronic acids under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

- Monitor yields via LC-MS; substituents at the 3-fluoro position typically achieve >80% conversion, whereas 2-fluoro analogs show reduced reactivity due to steric clashes .

Advanced: What strategies can be employed to analyze the binding interactions of this compound with biological targets like enzymes?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a sensor chip and measure real-time binding kinetics (ka, kd).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- X-ray Crystallography: Co-crystallize the compound with the enzyme to resolve binding modes at atomic resolution (e.g., halogen bonding between bromine and active-site residues).

- Competitive Binding Assays: Use fluorescent probes (e.g., ANS displacement) to assess competitive inhibition .

Advanced: How do structural analogs of this compound differ in their pharmacological profiles, and what methodologies are used to compare them?

Methodological Answer:

Key analogs and their differentiating features:

| Compound Name | Structural Variation | Pharmacological Impact |

|---|---|---|

| 4-(3-Bromo-5-fluorobenzoyl)morpholine | Carbonyl group replaces benzyl | Reduced membrane permeability |

| 4-(4-Bromo-3-fluorophenyl)morpholine | Lacks methylene linker | Lower binding affinity to kinase X |

| N-(4-Bromo-3-fluorobenzyl)morpholine | Nitrogen placement differs | Altered metabolic stability |

Methodologies for Comparison:

- In Vitro Assays: Measure IC₅₀ values against target enzymes (e.g., kinase inhibition assays).

- Computational Docking: Use software like AutoDock Vina to predict binding poses and affinity scores.

- ADME Profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assays) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time, compound purity ≥95%).

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., Forest plots) to identify outliers.

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs to isolate variables (e.g., replacing Br with Cl) and test activity trends.

- Orthogonal Assays: Validate hits with complementary techniques (e.g., SPR + cellular thermal shift assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。